2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
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Overview
Description
2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid is a complex organic compound. It is known for its broad-spectrum antibacterial properties and is commonly used in the medical field as an antibiotic. This compound is a derivative of gentamicin, which is a well-known aminoglycoside antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol involves multiple steps. The process typically starts with the fermentation of Micromonospora species, followed by chemical modifications to introduce the desired functional groups. The reaction conditions often involve the use of solvents like ethanol, methanol, DMF, and DMSO.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes followed by purification and chemical modification steps. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the desired compound. The purification process includes techniques like crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol has several scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Employed in studies related to bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in the treatment of bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Applied in the production of other aminoglycoside antibiotics and in quality control processes
Mechanism of Action
The compound exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action leads to the disruption of bacterial cell function and ultimately cell death. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparison with Similar Compounds
Similar Compounds
Gentamicin: A closely related aminoglycoside antibiotic with a similar structure and mechanism of action.
Tobramycin: Another aminoglycoside antibiotic with a similar antibacterial spectrum.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Uniqueness
2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is unique due to its specific chemical modifications that enhance its antibacterial activity and reduce toxicity. Its ability to target a broad range of bacterial species makes it a valuable antibiotic in clinical settings .
Properties
Molecular Formula |
C20H43N5O11S |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
MQDGQSCLOYLSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
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